

# physical and chemical properties of 2,4,6-Trimethoxypyrimidine

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Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

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# An In-depth Technical Guide to 2,4,6-Trimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2,4,6-Trimethoxypyrimidine**, a versatile heterocyclic compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and insights into its potential applications.

## **Core Properties**

**2,4,6-Trimethoxypyrimidine** is a substituted pyrimidine with the chemical formula C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>. [1][2] It is a white solid at room temperature and is characterized by the presence of three methoxy groups attached to the pyrimidine ring, which significantly influence its chemical reactivity and potential biological activity.

### **Physical and Chemical Properties**

A summary of the key physical and chemical properties of **2,4,6-Trimethoxypyrimidine** is presented in the table below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C7H10N2O3	[1][3]
Molecular Weight	170.17 g/mol	[1][2]
Appearance	White solid	-
Melting Point	51-54 °C	[3]
CAS Number	13106-85-9	[1][3]
IUPAC Name	2,4,6-trimethoxypyrimidine	[2]
InChI	InChI=1S/C7H10N2O3/c1-10- 5-4-6(11-2)9-7(8-5)12-3/h4H,1- 3H3	[2]
InChIKey	RJVAFLZWVUIBOU- UHFFFAOYSA-N	[2]
SMILES	COC1=CC(=NC(=N1)OC)OC	[2]

Note: Quantitative solubility data in common solvents is not readily available in the searched literature. However, pyrimidine derivatives with similar structures are generally soluble in polar organic solvents like methanol, ethanol, and DMSO.

# Synthesis and Reactivity Synthesis

**2,4,6-Trimethoxypyrimidine** is commonly synthesized via a nucleophilic aromatic substitution reaction from 2,4,6-trichloropyrimidine. The chlorine atoms on the electron-deficient pyrimidine ring are readily displaced by nucleophiles. A general method involves the reaction of 2,4,6-trichloropyrimidine with sodium methoxide.[3][4]

#### Materials:

- 2,4,6-Trichloropyrimidine
- Sodium methoxide



- Methanol (anhydrous)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (3.3 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add 2,4,6-trichloropyrimidine (1 equivalent) portion-wise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2,4,6-Trimethoxypyrimidine** by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[5]





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Figure 1: General workflow for the synthesis of **2,4,6-Trimethoxypyrimidine**.

#### **Chemical Reactivity**

The chemical reactivity of **2,4,6-Trimethoxypyrimidine** is primarily characterized by the nature of the substituted pyrimidine ring. The methoxy groups are electron-donating by resonance but can act as leaving groups in nucleophilic substitution reactions under certain conditions. The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack.

One notable reaction is the Hilbert-Johnson reaction, where the methoxy groups can be displaced by a nucleophile, leading to the formation of N-substituted pyrimidinones.[3] The molecule can also undergo electrophilic substitution reactions, although the electron-donating methoxy groups may direct the substitution to specific positions on the pyrimidine ring.

#### **Spectroscopic Data**

The structural characterization of **2,4,6-Trimethoxypyrimidine** is typically achieved through various spectroscopic techniques.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C5 position of the pyrimidine ring and singlets for the protons of the three methoxy groups at the C2, C4, and C6 positions.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the methoxy groups.

Weigh approximately 5-25 mg of 2,4,6-Trimethoxypyrimidine for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.[6][7]



- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

#### Infrared (IR) Spectroscopy

The IR spectrum of **2,4,6-Trimethoxypyrimidine** will exhibit characteristic absorption bands corresponding to the C-H stretching of the methoxy groups and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the ether linkages.

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[8]
- Place a small amount of solid 2,4,6-Trimethoxypyrimidine onto the center of the ATR crystal to completely cover it.[9]
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Collect the background spectrum.
- Collect the sample spectrum.

## **Applications in Research and Drug Development**

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[10] While specific biological activities for **2,4,6- Trimethoxypyrimidine** are not extensively documented in the available literature, its structural features suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

#### As a Chemical Intermediate



**2,4,6-Trimethoxypyrimidine** serves as a valuable building block in organic synthesis. The methoxy groups can be selectively demethylated or substituted to introduce other functional groups, enabling the creation of a library of pyrimidine derivatives for screening in drug discovery programs. Its utility as a synthetic nucleobase has been noted, and it has been used in the synthesis of lactams.[1]

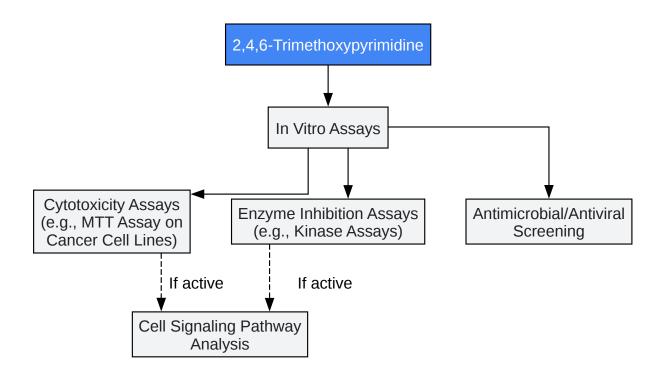
#### **Potential Biological Activity**

While direct studies on **2,4,6-Trimethoxypyrimidine** are limited, the broader class of substituted pyrimidines exhibits a wide range of pharmacological activities, including:

- Anticancer Activity: Many pyrimidine analogues are used as anticancer agents. For instance, pyrimethamine has shown antiproliferative effects on certain cancer cell lines.[11] The inhibition of the de novo pyrimidine biosynthesis pathway is a known strategy to induce nucleolar stress in glioblastoma cells.[12]
- Enzyme Inhibition: Pyrimidine-based compounds have been developed as inhibitors for various enzymes, including kinases.[13]
- Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs.

Further research is required to elucidate the specific biological activities of **2,4,6- Trimethoxypyrimidine**. Preliminary in vitro studies, such as cytotoxicity assays on various cancer cell lines, could provide initial insights into its potential as a therapeutic agent. For example, the MTT assay is a common method to assess the cytotoxic effects of compounds on cell lines.[14]





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Figure 2: A logical workflow for investigating the potential biological activity of **2,4,6- Trimethoxypyrimidine**.

### Safety and Handling

**2,4,6-Trimethoxypyrimidine** is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

#### Conclusion

**2,4,6-Trimethoxypyrimidine** is a valuable heterocyclic compound with well-defined physical and chemical properties. Its synthesis is straightforward, and its structure provides a versatile platform for further chemical modifications. While its specific biological activities are yet to be fully explored, the broader significance of the pyrimidine scaffold in medicinal chemistry suggests that **2,4,6-Trimethoxypyrimidine** holds promise as a key intermediate for the



development of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the potential of this compound in their work.

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